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molecular formula C8H10FNO2 B8386322 3-Fluoro-4,5-dimethoxyaniline

3-Fluoro-4,5-dimethoxyaniline

Cat. No. B8386322
M. Wt: 171.17 g/mol
InChI Key: UUQYWMRRXMFWLW-UHFFFAOYSA-N
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Patent
US09340556B2

Procedure details

A mixture of 1-fluoro-2,3-dimethoxy-5-nitrobenzene (91 g, 452 mmol) and platinum(IV) oxide (9 g, 39.6 mmol) in ethanol (500 mL) was hydrogenated with a Par shaker (40 psi) at r.t. for 30 min. LCMS indicated completion of the reaction. The mixture was filtered and the filtrate was concentrated to afford 3-fluoro-4,5-dimethoxyaniline (73 g, 426 mmol, 94% yield) as a brown oil that was directly used in next step. LCMS: (M+H)+:171.9.
Quantity
91 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[C:4]([O:11][CH3:12])[C:3]=1[O:13][CH3:14]>C(O)C.[Pt](=O)=O>[F:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([O:11][CH3:12])[C:3]=1[O:13][CH3:14])[NH2:8]

Inputs

Step One
Name
Quantity
91 g
Type
reactant
Smiles
FC1=C(C(=CC(=C1)[N+](=O)[O-])OC)OC
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
9 g
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
completion of the reaction
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=C(N)C=C(C1OC)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 426 mmol
AMOUNT: MASS 73 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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